REACTION_CXSMILES
|
ClC1C=C(OC)C=CC=1N1C(C)=C(C(N[C:19]2[C:20](=[O:32])N(C3CCCCC3)N(C)[C:23]=2[CH3:24])=O)N=N1.[N:33]([C:36]1[CH:41]=[CH:40][C:39]([Cl:42])=[CH:38][CH:37]=1)=[N+:34]=[N-:35].CC([O:47]C)(C)C>>[Cl:42][C:39]1[CH:40]=[CH:41][C:36]([N:33]2[C:23]([CH3:24])=[C:19]([C:20]([OH:32])=[O:47])[N:35]=[N:34]2)=[CH:37][CH:38]=1
|
Name
|
1-(2-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)OC)N1N=NC(=C1C)C(=O)NC=1C(N(N(C1C)C)C1CCCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)N1N=NC(=C1C)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |